molecular formula C19H27N5O B2958929 (Z)-3-(tert-butyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 305354-03-4

(Z)-3-(tert-butyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2958929
CAS RN: 305354-03-4
M. Wt: 341.459
InChI Key: FFCZTVFCHSBPNQ-MOSHPQCFSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a tert-butyl group, which is a branched alkyl group, and a benzylidene group, which is a type of methylene bridge connecting two aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butyl group, and the benzylidene group. The presence of nitrogen in the pyrazole ring and the benzylidene group would likely result in the formation of a conjugated system, which could have interesting chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, and the tert-butyl group can undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring could contribute to its aromaticity, and the tert-butyl group could influence its solubility in different solvents .

Scientific Research Applications

Target-based Design and Biological Activity

Pyrazole amide derivatives have been designed and synthesized for their potential insecticidal activity. For example, compounds exhibiting promising activity against the cotton bollworm were identified, with their activity comparable to known insecticides. This highlights the role of pyrazole derivatives in developing novel insecticidal agents. The molecular docking results indicated the specific binding modes of these compounds at the active site of their target, suggesting a mechanism of action similar to that of tebufenozide (Xi-le Deng et al., 2016).

Vibrational Spectroscopy and Molecular Dynamics

Pyrazole derivatives have been extensively studied for their industrial and biological importance through vibrational spectroscopy, molecular dynamic simulations, and molecular docking studies. These studies offer insights into the electronic structure, stability, and potential inhibitory activities against specific enzymes, providing a basis for further exploration of pyrazole derivatives in various biological applications (R. Pillai et al., 2017).

Antidiabetic and Antioxidant Activities

Research has shown that certain pyrazole carbohydrazide derivatives may possess in vitro antidiabetic and antioxidant activities. These findings are based on molecular docking studies, indicating potential mechanisms of action through inhibition of enzymes like α-glucosidase. This suggests a promising avenue for the development of new antidiabetic and antioxidant agents using pyrazole carbohydrazide frameworks (K. Karrouchi et al., 2020).

Supramolecular Assemblies

The formation of supramolecular assemblies involving pyrazole derivatives and other molecules, such as benzene-1,3,5-tricarboxylic acid, has been demonstrated. These studies not only reveal the structural diversity and adaptability of pyrazole compounds in forming varied supramolecular frameworks but also their potential applications in material science and nanotechnology (U. Singh et al., 2015).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in pharmaceuticals or materials science. Further studies could also explore its reactivity and the possibility of synthesizing related compounds .

properties

IUPAC Name

5-tert-butyl-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-6-24(7-2)15-10-8-14(9-11-15)13-20-23-18(25)16-12-17(22-21-16)19(3,4)5/h8-13H,6-7H2,1-5H3,(H,21,22)(H,23,25)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZTVFCHSBPNQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide

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